Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog
The target compound possesses a molecular weight of 235.31 g/mol (C8H17N3O3S), which is 14.03 g/mol higher than the des-methyl analog N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide (221.28 g/mol, C7H15N3O3S) due to the additional methyl group on the thiophene ring [1]. This structural increment is predicted to increase calculated logP by approximately +0.5 units, enhancing membrane permeability while potentially reducing aqueous solubility – a critical trade-off in insecticide lead optimization where cuticular penetration is essential for contact activity [2].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW: 235.31 g/mol; clogP estimated at +0.5 units higher than des-methyl analog |
| Comparator Or Baseline | N-(1,1-dioxidotetrahydro-3-thienyl)-2,2-dimethylhydrazinecarboxamide (MW: 221.28 g/mol, C7H15N3O3S) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔclogP ≈ +0.5 |
| Conditions | Calculated physicochemical properties; experimental validation not located for this specific compound. |
Why This Matters
For procurement decisions in insecticide discovery programs, this MW and lipophilicity shift may directly impact compound progression criteria (e.g., 'lead-like' vs. 'drug-like' space) and formulation requirements.
- [1] Sigma-Aldrich. N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2,2-DIMETHYLHYDRAZINECARBOXAMIDE (CAS 507456-21-5). Linear Formula: C7H15N3O3S, MW: 221.28. View Source
- [2] EP0462456B1. Hydrazinecarboxamide derivatives... The patent broadly claims hydrazinecarboxamide derivatives as insecticides and discusses structure-activity relationships. View Source
